![molecular formula C11H13BrO4 B2899278 2-Bromo-5-methoxy-4-propoxybenzoic acid CAS No. 1024326-35-9](/img/structure/B2899278.png)
2-Bromo-5-methoxy-4-propoxybenzoic acid
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Overview
Description
2-Bromo-5-methoxy-4-propoxybenzoic acid is a biochemical used for proteomics research . It has a molecular weight of 289.12 and a molecular formula of C11H13BrO4 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methoxy-4-propoxybenzoic acid consists of a benzene ring substituted with bromine, methoxy, and propoxy groups, and a carboxylic acid group . The exact positions of these substituents can be inferred from the name of the compound.Scientific Research Applications
Proteomics Research
2-Bromo-5-methoxy-4-propoxybenzoic acid: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction. Its unique molecular structure allows for the selective tagging and isolation of proteins, facilitating the analysis of complex proteomes .
Synthesis of Urolithin Derivatives
This compound serves as a precursor in the synthesis of urolithin derivatives. Urolithins are metabolites of ellagic acid-rich foods like pomegranates, and they have potential anti-inflammatory and antioxidant properties. The synthesis of these derivatives is crucial for further pharmacological studies .
Organic Synthesis Building Block
Due to its reactive bromo and methoxy groups, 2-Bromo-5-methoxy-4-propoxybenzoic acid is a valuable building block in organic synthesis. It can be used to construct complex organic molecules, including pharmaceuticals and agrochemicals .
Development of Therapeutic Agents
Researchers utilize this compound in the development of novel therapeutic agents. Its structure is key in creating small molecule inhibitors that can target specific proteins or enzymes involved in disease pathways .
Material Science
In material science, 2-Bromo-5-methoxy-4-propoxybenzoic acid can be employed to modify surface properties of materials. This modification can enhance the interaction between biological molecules and material surfaces, which is beneficial in biomedical device manufacturing .
Chemical Education
As a compound with a complex structure and multiple functional groups, it is used in chemical education to teach advanced synthesis techniques and analytical methods such as NMR spectroscopy .
Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution . These reactions can lead to changes in the structure and function of their targets, thereby influencing the biochemical pathways in which these targets are involved.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-methoxy-4-propoxybenzoic acid can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other molecules in the environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-4-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMPXRIJHPUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-4-propoxybenzoic acid |
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